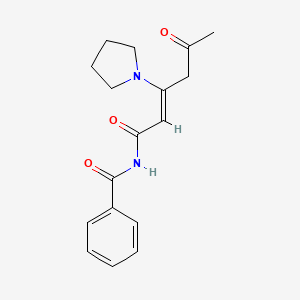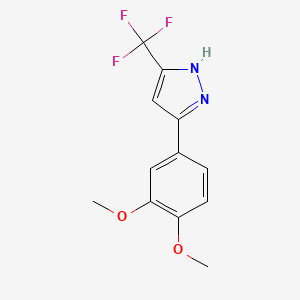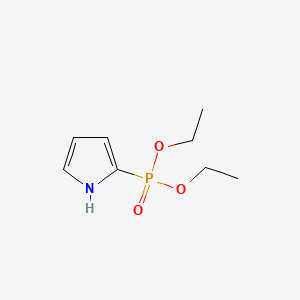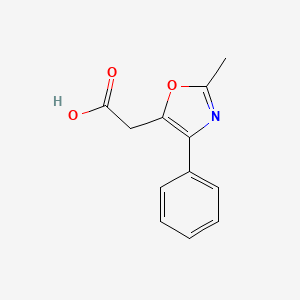
(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid is an organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a base to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization steps.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the oxazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
- 2-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid
- 2-(2-Methyl-4-phenyloxazol-5-yl)butanoic acid
- 2-(2-Methyl-4-phenyloxazol-5-yl)benzoic acid
Comparison: Compared to these similar compounds, 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89150-41-4 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15) |
Clave InChI |
RCLCQAAILJMTDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)CC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



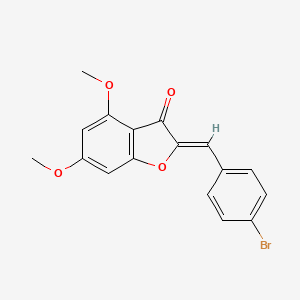
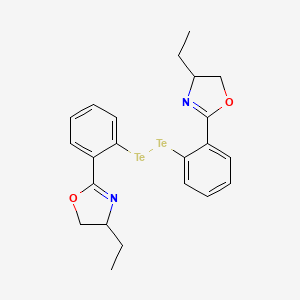


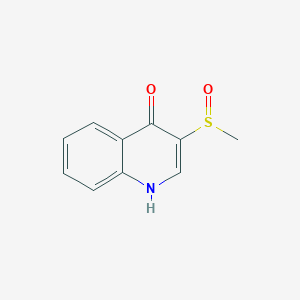
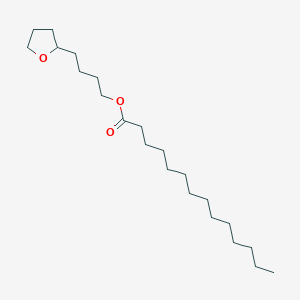
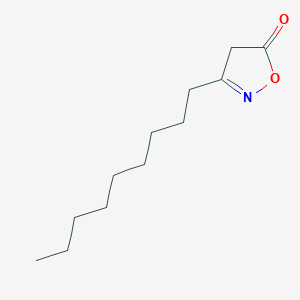
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

